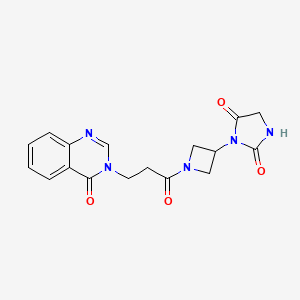
3-(1-(3-(4-氧代喹唑啉-3(4H)-基)丙酰基)氮杂环丁烷-3-基)咪唑烷-2,4-二酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1-(3-(4-oxoquinazolin-3(4H)-yl)propanoyl)azetidin-3-yl)imidazolidine-2,4-dione is a synthetic organic compound with a complex structure, featuring multiple fused rings and functional groups
科学研究应用
This compound has shown potential in diverse research fields:
Chemistry::Catalysis: Used as a ligand in catalytic systems.
Antimicrobial Agents: Studied for antimicrobial properties.
Pharmaceutical Development: Potential as a drug candidate for treating various diseases.
Materials Science: Application in the development of advanced materials.
准备方法
Synthetic Routes and Reaction Conditions:: The preparation of 3-(1-(3-(4-oxoquinazolin-3(4H)-yl)propanoyl)azetidin-3-yl)imidazolidine-2,4-dione typically involves multi-step organic synthesis, starting from readily available precursors. Key steps include:
Formation of the quinazolinone ring: This can be achieved through the cyclization of anthranilic acid derivatives with appropriate reagents.
Attachment of the azetidinone moiety: This step may involve nucleophilic substitution reactions, utilizing azetidinone precursors.
Incorporation of the imidazolidinedione ring: This often requires the use of urea derivatives under controlled conditions.
Industrial Production Methods:: On an industrial scale, the synthesis might involve optimized reaction conditions, such as:
Catalysts: Utilization of specific catalysts to improve yield and selectivity.
Solvents: Selection of suitable solvents to facilitate the reactions and ensure product purity.
Temperature and Pressure: Precise control over reaction temperature and pressure to maximize efficiency.
化学反应分析
Types of Reactions:: 3-(1-(3-(4-oxoquinazolin-3(4H)-yl)propanoyl)azetidin-3-yl)imidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The quinazolinone ring can be oxidized using agents like hydrogen peroxide.
Reduction: Reduction of the imidazolidinedione ring may be achieved with reducing agents like sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the azetidinone and quinazolinone rings.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Organic solvents like dichloromethane, ethanol.
Temperatures: Reactions often require controlled temperatures, ranging from -10°C to 100°C.
Major Products:: Reactions can yield various products, depending on conditions. For example:
Oxidation: Converts quinazolinone to quinazoline N-oxides.
Reduction: Converts imidazolidinedione to hydroxyimides.
Substitution: Yields substituted azetidinones and quinazolinones.
作用机制
The compound's mechanism of action involves interactions with molecular targets, such as enzymes and receptors.
Molecular Targets::Enzymes: Inhibition of specific enzymes involved in disease pathways.
Receptors: Binding to receptors, modulating their activity.
Signal Transduction: Altering signaling pathways, affecting cellular responses.
相似化合物的比较
Similar Compounds::
4-oxoquinazolin-3(4H)-yl derivatives.
Azetidin-3-yl containing compounds.
Imidazolidine-2,4-dione derivatives.
Uniqueness:: This compound's uniqueness lies in its combined structural features, leading to distinct chemical properties and biological activities.
属性
IUPAC Name |
3-[1-[3-(4-oxoquinazolin-3-yl)propanoyl]azetidin-3-yl]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O4/c23-14(21-8-11(9-21)22-15(24)7-18-17(22)26)5-6-20-10-19-13-4-2-1-3-12(13)16(20)25/h1-4,10-11H,5-9H2,(H,18,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPEBBWJLKOYFNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CCN2C=NC3=CC=CC=C3C2=O)N4C(=O)CNC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
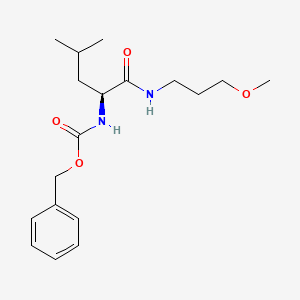
![4-[benzyl(ethyl)sulfamoyl]-N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2590077.png)
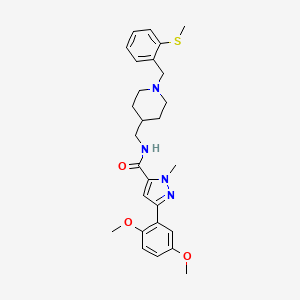
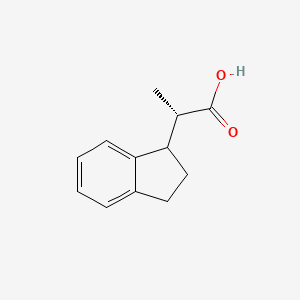
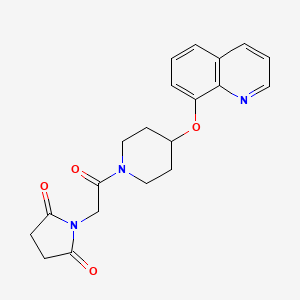
![N-cyclohexyl-4-({imidazo[1,2-a]pyridin-3-yl}methyl)piperazine-1-carboxamide](/img/structure/B2590084.png)
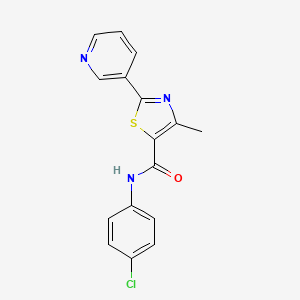
![N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-[(pyridin-2-yl)methyl]ethanediamide](/img/structure/B2590087.png)
![N-(1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)benzofuran-2-carboxamide](/img/structure/B2590089.png)
![3-phenyl-N-(pyrazolo[1,5-a]pyridin-5-yl)propanamide](/img/structure/B2590090.png)
![1-(4-chlorophenyl)-5-[(2E)-3-(dimethylamino)prop-2-enoyl]-3-[(4-fluorophenyl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2590091.png)
![3-[7-(3-Chlorophenyl)-5-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propan-1-ol](/img/structure/B2590093.png)
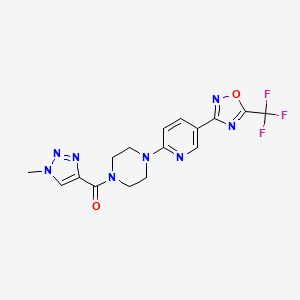
![6-chloro-3-[(2E)-3-[4-(methylsulfanyl)phenyl]prop-2-enoyl]-2H-chromen-2-one](/img/structure/B2590096.png)
